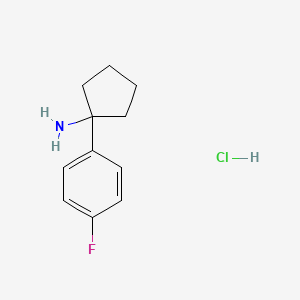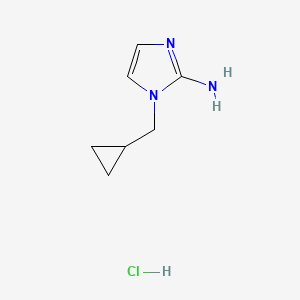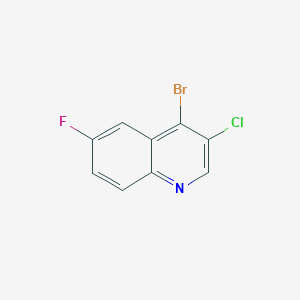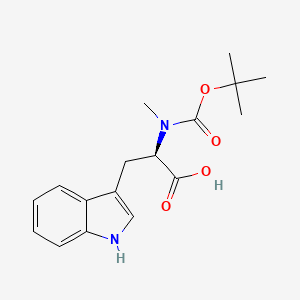
N-α-甲基-D-色氨酸叔丁氧羰基酯
描述
Boc-Nalpha-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is methylated. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
科学研究应用
Boc-Nalpha-methyl-D-tryptophan is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for studying protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-D-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the production of Boc-Nalpha-methyl-D-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of the Boc protection and methylation steps .
化学反应分析
Types of Reactions
Boc-Nalpha-methyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd-C) or nickel (Ni).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd-C, Ni
Substitution: TFA, hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and reduced tryptophan analogs .
作用机制
The mechanism of action of Boc-Nalpha-methyl-D-tryptophan involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions during synthesis. The methylation at the alpha carbon enhances the compound’s reactivity and selectivity in peptide synthesis. The indole ring of tryptophan derivatives is known to participate in cation-π interactions, which are crucial for protein-protein interactions and signaling pathways .
相似化合物的比较
Similar Compounds
Boc-tryptophan: Similar in structure but lacks the alpha-methyl group.
Nalpha-methyl-D-tryptophan: Similar but without the Boc protection.
Fmoc-Nalpha-methyl-D-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness
Boc-Nalpha-methyl-D-tryptophan is unique due to its combination of Boc protection and alpha-methylation, which provides enhanced stability and reactivity compared to other tryptophan derivatives. This makes it particularly useful in peptide synthesis and other applications where selective reactivity is required .
属性
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCIKDAEIMMEU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


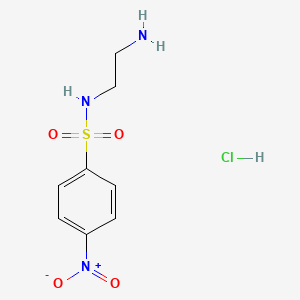
amine hydrochloride](/img/structure/B1372065.png)
![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

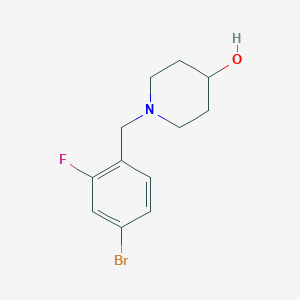
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
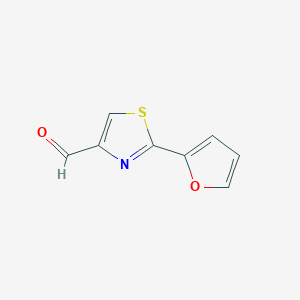
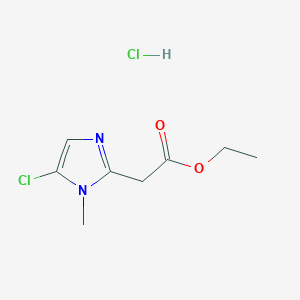
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)
